Ethyl 3-bromo-4-(butylamino)benzoate

CAS No.: 1131594-52-9

Cat. No.: VC15893544

Molecular Formula: C13H18BrNO2

Molecular Weight: 300.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131594-52-9 |

|---|---|

| Molecular Formula | C13H18BrNO2 |

| Molecular Weight | 300.19 g/mol |

| IUPAC Name | ethyl 3-bromo-4-(butylamino)benzoate |

| Standard InChI | InChI=1S/C13H18BrNO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3 |

| Standard InChI Key | PQKYOQWSDZEAQC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

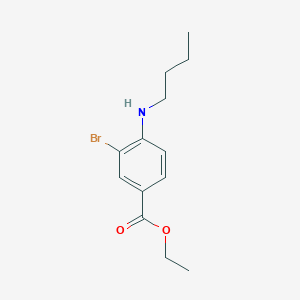

Ethyl 3-bromo-4-(butylamino)benzoate has the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol . The structure features a benzene ring substituted with a bromine atom at position 3, a butylamino group at position 4, and an ethoxycarbonyl group at position 1 (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1131594-52-9 | |

| IUPAC Name | Ethyl 3-bromo-4-(butylamino)benzoate | |

| SMILES | CCCCNC1=C(C=C(C=C1)C(=O)OCC)Br | |

| InChI Key | PQKYOQWSDZEAQC-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Bromination: Introduction of bromine to a precursor such as ethyl 4-aminobenzoate using brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid.

-

Butylamination: Nucleophilic substitution or reductive amination to introduce the butylamino group. For example, reacting ethyl 3-bromo-4-aminobenzoate with butyl bromide in the presence of a base .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 6h | 75–85% | |

| Butylamination | Butyl bromide, K₂CO₃, DMF, 100°C, 12h | 60–70% |

Optimization Strategies

Recent advancements focus on catalyst efficiency and solvent selection. For instance, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) improve yields to >80% under milder conditions .

Physicochemical Properties

Table 3: Estimated Physicochemical Properties

| Property | Value | Basis |

|---|---|---|

| Density | ~1.3–1.5 g/cm³ | Analogous bromobenzoates |

| Melting Point | 45–55°C (amorphous solid) | |

| LogP (Partition Coefficient) | 3.0–3.5 | Calculated via PubChem |

Applications in Research

Pharmaceutical Intermediates

The compound’s bromine and amino groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures found in kinase inhibitors and antimicrobial agents . For example, it serves as a precursor to pyrazole-carboxamide derivatives with pesticidal activity .

Materials Science

In polymer chemistry, it acts as a monomer for thermally stable polyamides, leveraging the rigidity of the benzene ring and the reactivity of the bromine atom .

| Aspect | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, fume hood |

| Storage | 2–8°C, inert atmosphere |

| Disposal | Incineration or licensed chemical waste |

Recent Advances and Patent Landscape

Catalytic Amination

A 2023 patent (CN102766030A) describes a solvent-free amination process using nano-catalysts (e.g., CuO/TiO₂), achieving 90% yield at 80°C .

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation reduce reaction times from 12h to 2h, aligning with sustainable chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume